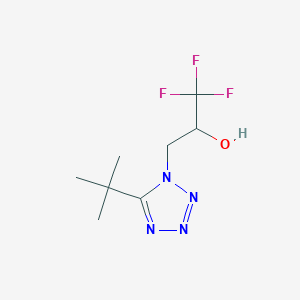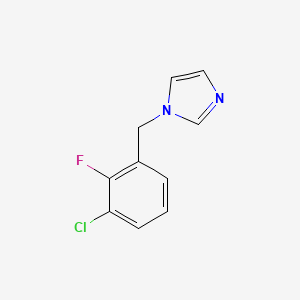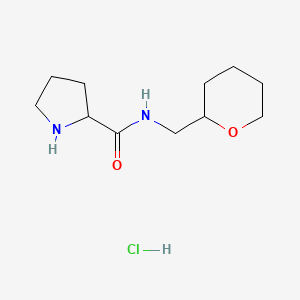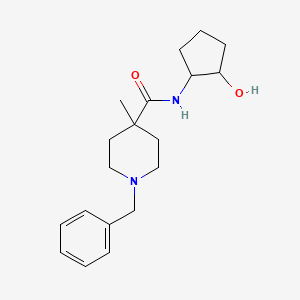
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol, also known as TAT, is a compound that has gained significant attention in the scientific research community due to its unique properties. TAT is a tetrazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it has been found to have an effect on the central nervous system. This compound has been shown to have an effect on the GABA receptor, which is involved in the regulation of anxiety and sleep. This compound has also been found to have an effect on the dopamine transporter, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects in various studies. It has been found to have an anxiolytic effect, which means it can reduce anxiety levels. This compound has also been found to have a sedative effect, which means it can induce sleep. This compound has been found to have an effect on the reward system in the brain, which means it can affect motivation and mood.
実験室実験の利点と制限
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful for various applications. This compound has been found to be stable under various conditions, which makes it suitable for use in experiments. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. This compound also has limited availability, which can make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research on 3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol. One direction is to further investigate its mechanism of action and its effect on the central nervous system. Another direction is to explore its potential applications in medicine, materials science, and catalysis. This compound has been found to have potential as a drug candidate for the treatment of anxiety and sleep disorders, and further research in this area could lead to the development of new treatments. Additionally, this compound has been found to have unique properties that make it useful for the synthesis of novel materials, and further research in this area could lead to the development of new materials with unique properties.
合成法
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol can be synthesized using various methods, including the reaction of 5-tert-butyltetrazole with 1,1,1-trifluoro-2-chloropropane in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-tert-butyltetrazole with 1,1,1-trifluoro-2-bromoethane in the presence of a base such as sodium hydride. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the fields of medicine, materials science, and catalysis. This compound has been used as a ligand in the synthesis of metal complexes, which have been found to have potential applications in catalysis. This compound has also been used as a building block in the synthesis of novel materials with unique properties, such as luminescent and magnetic properties.
特性
IUPAC Name |
3-(5-tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-7(2,3)6-12-13-14-15(6)4-5(16)8(9,10)11/h5,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJZWMQSPJXZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)


![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)